molecular formula C24H23F2N5O3S B2928233 N-[2-Fluoro-5-[[2-[[5-(4-fluorophenyl)-4-(oxolan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]phenyl]prop-2-enamide CAS No. 2361704-80-3

N-[2-Fluoro-5-[[2-[[5-(4-fluorophenyl)-4-(oxolan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]phenyl]prop-2-enamide

Cat. No. B2928233
M. Wt: 499.54
InChI Key: AVNQZTMSLSEKJH-UHFFFAOYSA-N
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Description

N-[2-Fluoro-5-[[2-[[5-(4-fluorophenyl)-4-(oxolan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]phenyl]prop-2-enamide is a complex organic compound with a distinctive structure. Let’s explore its various aspects.



Synthesis Analysis

The synthesis of this compound involves several steps, including the introduction of fluorine, triazole, and thiol groups. Researchers have likely employed various synthetic routes, such as condensation reactions, cyclizations, and functional group transformations. Detailed synthetic pathways would require a thorough review of relevant literature.



Molecular Structure Analysis

The molecular formula of this compound suggests a combination of aromatic rings, amide functionality, and a prop-2-enamide moiety. The arrangement of atoms and bond angles significantly influences its properties. A detailed depiction of its 3D structure, bond lengths, and angles would provide deeper insights.



Chemical Reactions Analysis

Understanding the reactivity of N-[2-Fluoro-5-[[2-[[5-(4-fluorophenyl)-4-(oxolan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]phenyl]prop-2-enamide is crucial. Researchers may have investigated its behavior under various conditions, such as acidic or basic environments, temperature variations, and exposure to other reagents. Exploring its reactions with nucleophiles, electrophiles, and radicals would be informative.



Physical And Chemical Properties Analysis

Properties like solubility, melting point, boiling point, and stability are essential for practical applications. Experimental data on these parameters would provide valuable insights. Additionally, spectroscopic techniques (such as NMR, IR, and UV-Vis) can reveal further details about its behavior.


Safety And Hazards

Assessing the safety profile of this compound is crucial. Researchers must investigate its toxicity, potential side effects, and environmental impact. Safety data sheets and risk assessments are essential references.


Future Directions

As with any novel compound, future research directions include:



  • Biological Studies : Investigate its interactions with biomolecules.

  • Drug Development : Explore its potential as a drug candidate.

  • Structural Modifications : Design analogs for improved properties.

  • Industrial Applications : Assess its utility in materials science or catalysis.


Please note that this analysis is based on general knowledge, and for precise details, consulting relevant scientific literature is recommended.


properties

IUPAC Name

N-[2-fluoro-5-[[2-[[5-(4-fluorophenyl)-4-(oxolan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23F2N5O3S/c1-2-21(32)28-20-12-17(9-10-19(20)26)27-22(33)14-35-24-30-29-23(15-5-7-16(25)8-6-15)31(24)13-18-4-3-11-34-18/h2,5-10,12,18H,1,3-4,11,13-14H2,(H,27,33)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVNQZTMSLSEKJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=C(C=CC(=C1)NC(=O)CSC2=NN=C(N2CC3CCCO3)C4=CC=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23F2N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-Fluoro-5-[[2-[[5-(4-fluorophenyl)-4-(oxolan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]phenyl]prop-2-enamide

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